molecular formula C17H23N5S B15120699 N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B15120699
M. Wt: 329.5 g/mol
InChI Key: OMPDXNJIFRDHQM-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound with a molecular formula of C16H21N5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the final coupling of these rings with the pyridine ring. One common method involves the reaction of methylthio-pyrimidine hydroiodides with suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require nucleophiles and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H23N5S

Molecular Weight

329.5 g/mol

IUPAC Name

N-methyl-N-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C17H23N5S/c1-13-12-16(20-17(19-13)23-3)22-10-7-14(8-11-22)21(2)15-6-4-5-9-18-15/h4-6,9,12,14H,7-8,10-11H2,1-3H3

InChI Key

OMPDXNJIFRDHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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